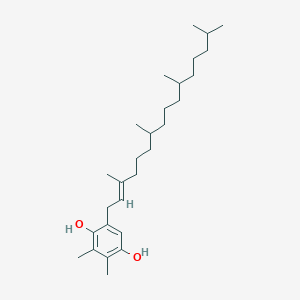

2,3-Dimethyl-6-phytylhydroquinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H48O2 |

|---|---|

Molecular Weight |

416.7 g/mol |

IUPAC Name |

2,3-dimethyl-5-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]benzene-1,4-diol |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)17-18-26-19-27(29)24(6)25(7)28(26)30/h17,19-22,29-30H,8-16,18H2,1-7H3/b23-17+ |

InChI Key |

SUFZKUBNOVDJRR-HAVVHWLPSA-N |

SMILES |

CC1=C(C=C(C(=C1C)O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |

Isomeric SMILES |

CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)O |

Canonical SMILES |

CC1=C(C=C(C(=C1C)O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2,3 Dimethyl 6 Phytylhydroquinone

Upstream Precursor Synthesis

Homogentisic Acid (HGA) Biogenesis

Homogentisic acid is an intermediate product in the catabolism of aromatic amino acids, specifically phenylalanine and tyrosine. wikipedia.org The pathway for HGA formation involves a series of enzymatic reactions that transform tyrosine into this key precursor.

The initial step in the catabolic pathway of tyrosine is catalyzed by the enzyme Tyrosine Aminotransferase (TAT). youtube.com This enzyme facilitates the transfer of an amino group from tyrosine to α-ketoglutarate, a process known as transamination. nih.gov The products of this reaction are 4-hydroxyphenylpyruvate and glutamate. youtube.comnih.gov TAT is predominantly active in the liver, where the majority of amino acid metabolism occurs. youtube.com A deficiency in this enzyme can lead to a metabolic disorder known as tyrosinemia type II, which is characterized by an accumulation of tyrosine in the body. youtube.com

The subsequent and crucial step in HGA biogenesis is the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598), a reaction catalyzed by the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). nih.govnih.gov HPPD is a non-heme, Fe(II)-dependent oxygenase that orchestrates a complex transformation involving decarboxylation, the migration of a substituent group, and aromatic oxygenation, all within a single catalytic cycle. nih.govacs.org This enzyme is found in nearly all aerobic life forms. nih.govwikiwand.com

In plants, the HGA produced by HPPD serves as a precursor for the synthesis of essential isoprenoid redox cofactors, including plastoquinone and tocopherols (B72186). nih.gov In animals, this reaction is a key step in the breakdown of tyrosine. nih.gov The inhibition of HPPD is the mechanism of action for a class of effective herbicides, as it disrupts the production of these vital compounds in plants. wikipedia.org Conversely, inhibitors of HPPD are also used therapeutically in humans to treat certain metabolic disorders like type I tyrosinemia by preventing the buildup of toxic metabolites. wikipedia.org

| Enzyme | Substrate | Product | Location | Significance |

| Tyrosine Aminotransferase (TAT) | Tyrosine, α-ketoglutarate | 4-hydroxyphenylpyruvate, Glutamate | Primarily Liver | First step in tyrosine catabolism. youtube.com |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 4-hydroxyphenylpyruvate | Homogentisate | Plants, Animals | Key for HGA synthesis, target for herbicides and therapeutic drugs. nih.govwikipedia.org |

Phytyl Pyrophosphate (PP) Formation from Isoprenoid Pathway

Phytyl pyrophosphate, the source of the hydrophobic tail of 2,3-Dimethyl-6-phytylhydroquinone, is a product of the vast and essential isoprenoid biosynthesis pathway. The fundamental building blocks of this pathway are the five-carbon isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). oup.com

There are two primary and distinct pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the non-mevalonate pathway, also known as the MEP/DOXP pathway. nih.govwikipedia.org

The Mevalonate (MVA) Pathway: This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). tandfonline.com HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. tandfonline.com The MVA pathway is operational in eukaryotes, archaea, and the cytosols of higher plants. oup.comnih.gov

The Non-Mevalonate (MEP) Pathway: This alternative route starts with pyruvate and glyceraldehyde 3-phosphate. nih.gov It is utilized by many bacteria, green algae, and is localized in the chloroplasts of higher plants. nih.govwikipedia.org The currently preferred name for this pathway is the MEP pathway, as 2-C-methyl-D-erythritol 4-phosphate (MEP) is the first committed metabolite in this sequence. wikipedia.org

Once IPP and DMAPP are formed, they undergo a series of condensation reactions to produce larger isoprenoid molecules. researchgate.net DMAPP and IPP combine to form geranyl pyrophosphate (GPP). The addition of two more IPP molecules to GPP results in the formation of farnesyl pyrophosphate (FPP) and subsequently geranylgeranyl diphosphate (GGPP). researchgate.net

The final step in the formation of the phytyl tail for tocopherol and chlorophyll (B73375) synthesis is the reduction of GGPP to phytyl pyrophosphate (PPP). This reaction is catalyzed by the enzyme Geranylgeranyl Diphosphate Reductase (GGR), also known as CHL P. uniprot.orgwikipedia.org This enzyme uses NADPH as a reductant to catalyze three consecutive reductions of the double bonds in the geranylgeranyl group, ultimately yielding the saturated phytyl group of PPP. researchgate.netuniprot.org This enzymatic activity is crucial for providing the phytyl moiety for both chlorophyll and tocopherol biosynthesis in photosynthetic organisms. uniprot.org

| Pathway | Starting Molecules | Key Products | Organisms/Location |

| Mevalonate (MVA) | Acetyl-CoA | IPP, DMAPP | Eukaryotes, Archaea, Cytosol of higher plants. oup.comnih.gov |

| Non-Mevalonate (MEP) | Pyruvate, Glyceraldehyde 3-phosphate | IPP, DMAPP | Many bacteria, Green algae, Chloroplasts of higher plants. nih.govwikipedia.org |

Homogentisate Phytyl Transferase (HPT)-Mediated Condensation

The initial and committed step in the biosynthesis of all tocopherols is the condensation of homogentisate (HGA) and phytyl diphosphate (PDP), a reaction catalyzed by the enzyme Homogentisate Phytyl Transferase (HPT). nih.govnih.govnih.gov This enzyme is an integral membrane protein located in the inner envelope of chloroplasts.

Enzymatic Mechanism of Phytyl Group Transfer

The enzymatic reaction catalyzed by HPT involves the prenylation of the aromatic compound homogentisate with the C20 isoprenoid phytyl diphosphate. This process entails the transfer of the phytyl group from PDP to HGA, forming a new carbon-carbon bond. The reaction results in the formation of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the direct precursor to 2-methyl-6-phytylhydroquinone (MPH). nih.gov The enzyme facilitates the electrophilic attack of the phytyl cation, derived from the cleavage of the diphosphate group from PDP, onto the electron-rich aromatic ring of HGA.

Formation of 2-Methyl-6-phytylhydroquinone (MPH)

The product of the HPT-catalyzed reaction is 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). This molecule is then readily reduced to its hydroquinone (B1673460) form, 2-methyl-6-phytylhydroquinone (MPH). This reduction step is crucial for the subsequent methylation reaction in the biosynthetic pathway.

Optimal Conditions for HPT Activity in Various Organisms

The activity of Homogentisate Phytyl Transferase is influenced by environmental factors such as pH and temperature. While extensive comparative data across a wide range of organisms is limited, specific studies have provided insights into the conditions that favor HPT activity. For instance, in vitro assays using HPT from the cyanobacterium Synechocystis sp. PCC 6803 have been conducted at a pH of 7.6. nih.gov Similarly, studies on plant HPT often utilize assay conditions within a comparable pH range, reflecting the physiological environment of the chloroplast stroma. Temperature optima for HPT activity are generally aligned with the optimal growth temperatures of the specific organism. For many plants, this typically falls within the range of 25-30°C.

| Organism/System | Optimal pH | Optimal Temperature |

| Synechocystis sp. PCC 6803 (in vitro assay) | 7.6 | Room Temperature |

| General Plant Systems (approximated) | 7.5 - 8.0 | 25 - 30 °C |

Note: The data in this table is based on specific experimental conditions and general physiological knowledge and may not represent the full range of optimal conditions for all species.

2-Methyl-6-phytylhydroquinone Methyltransferase (MPHMT)-Catalyzed Methylation

Following the formation of 2-methyl-6-phytylhydroquinone (MPH), the next crucial step is a methylation reaction catalyzed by the enzyme 2-Methyl-6-phytylhydroquinone Methyltransferase (MPHMT), also known as MPBQ methyltransferase. This enzyme is responsible for the addition of a second methyl group to the hydroquinone ring.

Role of S-Adenosyl Methionine (SAM) as the Methyl Donor

The methylation of MPH is a classic example of a biological methylation reaction that utilizes S-Adenosyl Methionine (SAM) as the methyl donor. SAM is a common cosubstrate involved in methyl group transfers in various metabolic pathways. The MPHMT enzyme facilitates the transfer of the activated methyl group from SAM to the C3 position of the MPH aromatic ring, resulting in the formation of this compound.

Enzymatic Conversion of 2-Methyl-6-phytylhydroquinone to this compound

The immediate precursor to this compound is 2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ). The conversion of MPBQ to this compound is a critical methylation step catalyzed by the enzyme 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase (MPBQ-MT) . This enzyme is also referred to as VTE3 in the genetic context of Arabidopsis thaliana.

The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C3 position of the aromatic ring of MPBQ. In vitro enzyme assays have confirmed that the VTE3 protein is the plant functional equivalent of the MPBQ/MSBQ methyltransferase found in cyanobacteria, such as Synechocystis sp. PCC6803, although the primary sequences of the proteins are highly divergent.

Mutations in the VTE3 gene have significant impacts on tocopherol composition. For instance, the vte3-1 allele in Arabidopsis, derived from ethyl methanesulfonate mutagenesis, results in a partial loss-of-function of the enzyme. This leads to an altered tocopherol profile with increased concentrations of δ- and β-tocopherols at the expense of α- and γ-tocopherols. A null allele, vte3-2, leads to a deficiency in both α- and γ-tocopherols, as well as plastoquinone.

| Enzyme Details: 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase (MPBQ-MT) | |

| Enzyme Name | 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase (MPBQ-MT) |

| Gene Name | VTE3 |

| EC Number | 2.1.1.295 |

| Substrate | 2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ) |

| Co-substrate | S-adenosyl-L-methionine (SAM) |

| Product | This compound |

| Function | Catalyzes a key methylation step in the biosynthesis of α- and γ-tocopherols. |

Downstream Metabolic Fates of this compound

Following its synthesis, this compound serves as a crucial substrate for the formation of γ-tocopherol, which can then be further methylated to the most biologically active form of vitamin E, α-tocopherol.

The conversion of this compound (in its quinol form, also known as 2,3-dimethyl-5-phytylbenzoquinol or DMPBQ) to γ-tocopherol is catalyzed by the enzyme tocopherol cyclase (TC) , encoded by the VTE1 gene. This enzyme facilitates the formation of the chromanol ring, a defining feature of tocopherols.

Mutations in the VTE1 gene lead to a deficiency in all tocopherol forms and the accumulation of the substrate, 2,3-dimethyl-6-phytyl-1,4-benzoquinone (DMPBQ). Recombinant VTE1 protein has been shown to convert DMPBQ to γ-tocopherol in vitro, confirming its enzymatic function. Tocopherol cyclase is localized to the plastoglobules within chloroplasts, which are also sites of vitamin E accumulation.

| Enzyme Details: Tocopherol Cyclase (TC) | |

| Enzyme Name | Tocopherol Cyclase (TC) |

| Gene Name | VTE1 |

| Substrate | This compound (DMPBQ) |

| Product | γ-Tocopherol |

| Function | Catalyzes the formation of the chromanol ring in tocopherol biosynthesis. |

The final step in the biosynthesis of α-tocopherol is the methylation of γ-tocopherol. This reaction is catalyzed by γ-tocopherol methyltransferase (γ-TMT) , which is encoded by the VTE4 gene. This enzyme transfers a methyl group from S-adenosyl-L-methionine to the C5 position of the chromanol ring of γ-tocopherol, yielding α-tocopherol.

Functional null mutations in the VTE4 gene, such as in the vte4-1 and vte4-2 mutants of *Arabidopsis

Biological Roles and Physiological Significance of 2,3 Dimethyl 6 Phytylhydroquinone

Functional Role in Tocopherol Biosynthesis in Plants

In photosynthetic organisms, 2,3-Dimethyl-6-phytylhydroquinone is a key intermediate in the synthesis of tocopherols (B72186), a class of compounds with potent antioxidant properties. agriculturejournals.cz The entire biosynthetic pathway is localized within the chloroplasts. uni-muenchen.de

The process begins with the condensation of homogentisic acid (HGA) and phytyl diphosphate (B83284) (PDP), which forms 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). nih.gov This molecule is then methylated by the enzyme MPBQ methyltransferase (VTE3) to produce 2,3-dimethyl-6-phytyl-1,4-benzoquinol, the reduced hydroquinone (B1673460) form of this compound. agriculturejournals.cznih.gov This step is critical as it adds the second methyl group to the aromatic ring, a defining feature for the subsequent synthesis of major tocopherol variants.

Following its formation, this compound is acted upon by tocopherol cyclase (VTE1), which catalyzes the closure of the chromanol ring to form γ-tocopherol. nih.gov Finally, γ-tocopherol can be methylated by γ-tocopherol methyltransferase (VTE4) to produce α-tocopherol, the most biologically active form of vitamin E. researchgate.net

| Step | Precursor | Enzyme | Product |

| 1 | Homogentisic acid (HGA) + Phytyl diphosphate (PDP) | Homogentisate (B1232598) Phytyltransferase (HPT/VTE2) | 2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ) |

| 2 | 2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ) | MPBQ Methyltransferase (VTE3) | 2,3-Dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ) |

| 3 | 2,3-Dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ) | Tocopherol Cyclase (VTE1) | γ-Tocopherol |

| 4 | γ-Tocopherol | γ-Tocopherol Methyltransferase (VTE4) | α-Tocopherol |

This table outlines the core steps in the α-tocopherol biosynthesis pathway in plants, highlighting the central role of 2,3-Dimethyl-6-phytyl-1,4-benzoquinol.

The primary role of the tocopherol biosynthesis pathway is the production of potent lipid-soluble antioxidants. researchgate.net Tocopherols, the end-products derived from this compound, are essential for protecting cellular membranes from damage caused by reactive oxygen species (ROS). researchgate.net ROS are highly reactive molecules generated as byproducts of metabolic processes, particularly photosynthesis in chloroplasts. nih.gov

Tocopherols scavenge lipid peroxyl radicals, effectively terminating the chain reaction of lipid peroxidation that can compromise the integrity of thylakoid membranes in chloroplasts. researchgate.net By serving as a direct precursor to γ- and α-tocopherol, this compound is integral to the plant's ability to maintain redox homeostasis and protect the photosynthetic apparatus. nih.gov

Plants are subjected to various environmental stressors, such as high light, drought, salinity, and temperature extremes, which often lead to increased production of ROS and subsequent oxidative stress. The tocopherol pathway, and by extension the metabolism of this compound, is a key component of the plant's defense mechanism.

Research has shown that the concentration of tocopherols in plant tissues fluctuates in response to abiotic stress, indicating their active role in stress mitigation. researchgate.net For instance, studies on mutant plants have demonstrated that the absence of tocopherols leads to severe developmental defects, particularly during seed desiccation and germination, processes associated with significant oxidative stress. ebi.ac.uk In tobacco plants, silencing the gene for γ-tocopherol methyltransferase resulted in altered tolerance to salt-induced stress and photo-oxidative stress. nih.gov These findings underscore the importance of the biosynthetic pathway, in which this compound is a mandatory intermediate, for plant survival and resilience in challenging environments.

Intermediate in Plastoquinone Biosynthesis Pathways

While this compound itself is not a direct intermediate in the biosynthesis of plastoquinone, there is a significant enzymatic link between the two pathways. Plastoquinone is a vital component of the photosynthetic electron transport chain, structurally similar to tocopherols but possessing a longer solanesyl side chain instead of a phytyl chain. wikipedia.org

The biosynthesis of plastoquinone involves the methylation of 2-methyl-6-solanesyl-1,4-benzoquinol. nih.gov Research in the cyanobacterium Synechocystis sp. PCC6803 has shown that the same methyltransferase enzyme (MPBQ methyltransferase) that converts 2-methyl-6-phytyl-1,4-benzoquinol into this compound's quinone form also catalyzes this terminal methylation step in plastoquinone synthesis. ebi.ac.uknih.gov This dual-functionality of the enzyme highlights a point of metabolic convergence, where the machinery for tocopherol synthesis is also leveraged for the production of another essential plastidial quinone.

Presence and Function in Non-Photosynthetic Organisms

Intriguingly, a tocopherol biosynthesis pathway, typically associated with photosynthetic organisms, has been identified in certain non-photosynthetic parasites, namely trypanosomatids. nih.govacs.org These protozoan parasites are responsible for significant human diseases such as leishmaniasis (Leishmania spp.) and trypanosomiasis (Trypanosoma spp.). nih.govnih.gov

Recent studies have provided evidence that trypanosomatid parasites possess a functional tocopherol biosynthesis pathway, suggesting they are capable of producing these antioxidants de novo. nih.govnih.gov This discovery was unexpected, as this pathway was long considered exclusive to plants and other photosynthetic organisms. nih.gov The presence of this pathway implies that these parasites likely synthesize tocopherols through a series of intermediates analogous to the plant pathway, including this compound.

The first direct evidence of this capability was demonstrated in Leishmania (L.) amazonensis, where the biosynthesis of tocopherol was confirmed through metabolic labeling. dntb.gov.ua Furthermore, treating the parasites with inhibitors of vitamin E precursor synthesis resulted in a concentration-dependent inhibition of parasite growth, confirming the pathway's essentiality. dntb.gov.ua Although the specific enzymes in the parasite pathway remain largely uncharacterized, the existence of the pathway points to a conserved function with its plant counterpart. nih.govacs.org

Trypanosomatid parasites have a complex life cycle, shuttling between an insect vector and a mammalian host. acs.org Within the mammalian host, they are exposed to intense oxidative stress, particularly from the host's immune response where macrophages generate a barrage of ROS to kill the invaders. nih.govacs.org

To survive this hostile environment, the parasites require robust antioxidant defense systems. nih.gov The tocopherol biosynthesis pathway appears to be a key part of this defense. acs.org By producing tocopherols from intermediates like this compound, the parasites can neutralize the damaging ROS, protect their cellular components from oxidative damage, and maintain redox homeostasis. nih.govacs.org This function is critical for their survival and proliferation within the host.

Evidence from the related parasite Plasmodium falciparum, the causative agent of malaria, supports this role. P. falciparum endogenously produces vitamin E, which acts as a crucial antioxidant to protect the parasite from oxidative stress, including that generated by antimalarial drugs. d-nb.infonih.govresearchgate.net Inhibition of this pathway in P. falciparum leads to increased ROS levels and demonstrates the pathway's importance in parasite viability. d-nb.infonih.gov This parallel suggests that the tocopherol pathway, involving this compound, represents a fundamental and potentially targetable mechanism for oxidative stress management in these pathogens. nih.gov

| Organism Group | Role of this compound Pathway | Key Function of End-Product (Tocopherol) |

| Plants | Direct intermediate in tocopherol (Vitamin E) biosynthesis. agriculturejournals.cz | Protection against photo-oxidative stress; antioxidant for membrane stability; role in abiotic stress responses. researchgate.net |

| Trypanosomatid Parasites | Inferred intermediate in an endogenous tocopherol biosynthesis pathway. nih.govdntb.gov.ua | Defense against host-generated oxidative stress; management of redox homeostasis for survival. acs.org |

This table provides a comparative summary of the functional context of the pathway involving this compound in different organisms.

Genetic and Molecular Regulation of 2,3 Dimethyl 6 Phytylhydroquinone Metabolism

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The conversion of 2,3-Dimethyl-6-phytylhydroquinone and its precursors is orchestrated by a suite of enzymes whose corresponding genes are subject to intricate regulatory networks at both the transcriptional and post-transcriptional levels.

At the transcriptional level, the expression of genes encoding key enzymes in the tocopherol biosynthetic pathway is modulated by developmental cues and environmental stimuli. For instance, the expression of genes involved in the upstream shikimate and methylerythritol phosphate (MEP) pathways, which provide the essential precursors for tocopherol synthesis, is transcriptionally co-regulated with the core tocopherol biosynthesis genes. Studies in tomato have revealed that the temporal and spatial expression of 47 genes, including those in the tocopherol-core pathway, is finely controlled during fruit development.

Phytohormones such as jasmonic acid (JA) and gibberellins (GAs) have been implicated in the transcriptional regulation of tocopherol biosynthetic genes. In Arabidopsis thaliana, JA can promote the expression of TYROSINE AMINOTRANSFERASE (TAT), while GAs can upregulate p-HYDROXYPHENYLPYRUVATE DIOXYGENASE (HPPD) and γ-TOCOPHEROL METHYLTRANSFERASE (γ-TMT). Furthermore, light has been identified as a significant factor influencing the transcription of certain tocopherol biosynthetic genes.

Bioinformatic analyses of the promoter regions of the VTE4 gene (encoding γ-TMT) and its orthologs have identified conserved motifs corresponding to transcription factor families such as bZIP, MYB, and MADS-box. This suggests a complex interplay of various transcription factors in orchestrating the expression of genes downstream of this compound.

While research into post-transcriptional regulation of the tocopherol pathway is ongoing, the involvement of microRNAs (miRNAs) in regulating gene expression in other metabolic pathways suggests a potential role in fine-tuning the levels of key enzymes involved in this compound metabolism. miRNAs are small non-coding RNAs that can mediate the degradation of target messenger RNAs (mRNAs) or inhibit their translation, thereby providing another layer of regulatory control.

Functional Genomics Studies of Pathway Enzymes

Gene Knockout and Overexpression Analyses in Model Organisms

Studies in the model plant Arabidopsis thaliana have provided significant insights into the rate-limiting steps of the tocopherol pathway. The overexpression of HOMOGENTISATE (B1232598) PHYTYLTRANSFERASE (HPT), which catalyzes the condensation of homogentisate (HGA) and phytyl diphosphate (B83284) (PDP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), a precursor to DMPHQ, has been shown to increase total tocopherol content. This indicates that the supply of MPBQ is a crucial factor influencing the flux towards this compound.

The enzyme 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase (MPBQ MT), encoded by the VTE3 gene, is responsible for the methylation of MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol, the direct precursor of this compound. Knockout mutants of vte3 in Arabidopsis exhibit altered tocopherol profiles, confirming the enzyme's critical role in the pathway.

Tocopherol cyclase (TC), encoded by the VTE1 gene, catalyzes the cyclization of 2,3-dimethyl-6-phytyl-1,4-benzoquinone (DMPBQ), which is formed from this compound, to produce γ-tocopherol. Mutants lacking a functional VTE1 gene are deficient in all forms of tocopherols (B72186) and accumulate DMPBQ. Conversely, overexpression of VTE1 in Arabidopsis leaves led to a significant increase in total tocopherol levels.

The final step in the conversion of the γ-tocopherol derived from this compound to the more biologically active α-tocopherol is catalyzed by γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene. Overexpression of γ-TMT in various plant species has successfully shifted the tocopherol composition towards α-tocopherol.

Effects of Gene Overexpression on Tocopherol Content in Arabidopsis thaliana

| Overexpressed Gene | Enzyme | Effect on Tocopherol Content | Fold Increase (approx.) | Reference |

|---|---|---|---|---|

| HPT (VTE2) | Homogentisate Phytyltransferase | Increased total tocopherols in leaves and seeds | up to 4.4x (leaves), 2x (seeds) | |

| VTE1 | Tocopherol Cyclase | Increased total tocopherols in leaves | at least 7x | |

| γ-TMT (VTE4) | γ-Tocopherol Methyltransferase | Shifted composition to α-tocopherol | - |

Mutational Analysis and Enzyme Activity Alterations

Mutational analysis of the enzymes involved in the tocopherol pathway has provided valuable information on their structure-function relationships. The vte3-1 mutant of Arabidopsis, which has a less severe mutation in the MPBQ MT gene, shows altered tocopherol composition but minimal impact on plastoquinone levels, another product of the pathway. In contrast, the null vte3-2 allele is deficient in both plastoquinone and α- and γ-tocopherols. This highlights the dual role of MPBQ MT in both tocopherol and plastoquinone synthesis.

Studies on tocopherol cyclase have revealed that mutations in the VTE1 gene in Arabidopsis and the orthologous SXD1 gene in maize lead to a lack of tocopherols and the accumulation of the substrate DMPBQ. This confirms that the cyclase activity is essential for the formation of the chromanol ring of tocopherols.

Bioengineering Strategies for Pathway Optimization

The knowledge gained from genetic and molecular studies has paved the way for bioengineering strategies aimed at enhancing the nutritional value of crops by increasing their tocopherol content, particularly the most active form, α-tocopherol.

Enhancement of Tocopherol Content via Metabolic Engineering of this compound Flux

A primary strategy for boosting tocopherol production is to increase the metabolic flux towards and through this compound. This has been achieved by overexpressing key rate-limiting enzymes in the pathway.

The simultaneous overexpression of multiple genes has shown synergistic effects. For example, co-expression of At-VTE3 (MPBQ methyltransferase) and At-VTE4 (γ-TMT) in soybean seeds resulted in a dramatic shift in the tocopherol profile, with α-tocopherol constituting over 95% of the total tocopherols, an eightfold increase in α-tocopherol content, and up to a fivefold increase in total vitamin E activity.

Another approach involves increasing the supply of the precursors HGA and PDP. Overexpression of genes from the upstream shikimate and MEP pathways can enhance the pool of these initial substrates. For instance, engineering increased HGA production coupled with the overexpression of HPT has led to significant increases in seed tocopherol concentrations.

Furthermore, strategies to divert substrate away from competing pathways have also been explored. For example, RNAi suppression of chlorophyll (B73375) synthase, which competes for the precursor PDP, in conjunction with HPT overexpression, resulted in a more than twofold increase in tocopherol concentrations in Arabidopsis seeds.

Metabolic Engineering Strategies for Enhanced Tocopherol Production

| Strategy | Target Gene(s) | Model Organism | Outcome | Reference |

|---|---|---|---|---|

| Single Gene Overexpression | HPT (VTE2) | Arabidopsis | Up to 4.4-fold increase in leaf tocopherols | |

| Gene Stacking | At-VTE3 and At-VTE4 | Soybean | >95% α-tocopherol, 8-fold increase in α-tocopherol | |

| Precursor Supply Enhancement | TyrA (for HGA) and HPT | Arabidopsis | Nearly 3-fold increase in seed tocopherols | |

| Competing Pathway Suppression | CHLSYN (RNAi) and HPT overexpression | Arabidopsis | >2-fold increase in seed tocopherols |

Analytical and Methodological Approaches for 2,3 Dimethyl 6 Phytylhydroquinone Research

Chemical Synthesis of 2,3-Dimethyl-6-phytylhydroquinone and Analogues for Research

The availability of pure this compound and its isotopically labeled analogues is fundamental for conducting detailed biochemical and metabolic studies. Chemical synthesis provides the necessary tools to create these essential research materials.

Radiolabeled compounds are indispensable for tracing the metabolic fate of molecules in biological systems. moravek.com The synthesis of radiolabeled this compound often involves the incorporation of a radioactive isotope, such as Carbon-14 (¹⁴C), into one of its biosynthetic precursors.

Homogentisic acid is a critical precursor for the aromatic ring of tocopherols (B72186). biorxiv.org The synthesis of ¹⁴C-labeled homogentisic acid can be achieved through biochemical pathways starting from radiolabeled precursors like ¹⁴C-tyrosine. researchgate.net Laboratory protocols for producing radiolabeled compounds require specialized expertise to handle radioactive materials safely and to achieve the desired chemical structure and purity. moravek.com

A general strategy for synthesizing a radiolabeled substrate involves:

Selection of Isotope and Position: Choosing a suitable radioisotope (e.g., ¹⁴C or ³H) and the optimal position for the label within the molecule to ensure it is not lost during metabolic transformations. moravek.comresearchgate.net

Synthetic Route Design: Devising a multi-step chemical or chemo-enzymatic synthesis pathway that incorporates the radiolabeled atom from a commercially available starting material, such as sodium [1-¹⁴C]propionate or [¹⁴C]L-tyrosine. researchgate.netresearchgate.net

Execution and Purification: Performing the synthesis on a small scale, followed by rigorous purification, typically using High-Performance Liquid Chromatography (HPLC), to isolate the final radiolabeled product with high radiochemical purity. researchgate.net

For example, a stereospecific synthesis of 4-¹⁴C-l-glutamic acid was achieved in five steps starting from sodium 2-¹⁴C-acetate, demonstrating a common approach to creating complex labeled biomolecules. nih.gov Similar principles are applied to synthesize ¹⁴C-homogentisic acid for use in studies of tocopherol biosynthesis.

Accurate quantification of analytes in biological matrices by mass spectrometry necessitates the use of stable isotope-labeled internal standards (ILSs). mdpi.com Deuterium (²H or D) is commonly used for this purpose. A deuterated analogue of this compound, which is chemically identical to the analyte but has a higher mass, is added to samples at a known concentration before analysis.

The synthesis of deuterated standards for tocopherols and their precursors often involves introducing deuterium into the aromatic methyl groups. mdpi.org This is a strategic choice because this part of the molecule often remains intact during mass spectrometry fragmentation, ensuring accurate quantification. mdpi.org

A typical synthetic approach involves:

Preparation of a Deuterated Building Block: A suitable aromatic precursor is synthesized with trideuterated methyl groups (CD₃). This can be achieved using reagents like deuterated lithium aluminum hydride (LiAlD₄) or deuterated methyl iodide (CD₃I). mdpi.org

Condensation Reaction: The deuterated aromatic head group is condensed with a phytyl tail precursor, such as isophytol, often catalyzed by a Lewis acid. mdpi.orgresearchgate.net

Purification: The final deuterated product is purified using chromatographic techniques to ensure it is free from unlabeled contaminants.

This strategy has been successfully used to synthesize various deuterated tocopherols, and the same principles are directly applicable for creating a deuterated internal standard for this compound. mdpi.orgnih.gov The use of these standards significantly improves the accuracy and precision of quantification by correcting for analyte loss during sample preparation and for variations in instrument response (matrix effects). mdpi.comnih.gov

Quantitative Analysis in Biological Matrices

Determining the concentration of this compound in biological samples such as plasma, serum, or tissues requires highly sensitive and specific analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of low-abundance molecules like vitamin E metabolites in complex biological matrices. nih.govnih.gov This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

The methodology involves:

Sample Preparation: Extraction of the lipid-soluble compounds from the biological matrix (e.g., plasma or tissue homogenate) using an organic solvent. A deuterated internal standard is added prior to extraction. nih.gov

Chromatographic Separation: The extract is injected into an HPLC system, typically with a reversed-phase C18 column, which separates this compound from other matrix components. nih.govmadbarn.com

Mass Spectrometric Detection: The analyte is ionized, usually via atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. nih.govresearchgate.net The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and minimizes interferences. mdpi.com

LC-MS/MS methods can achieve very low limits of detection (LOD), often in the picogram per milliliter (pg/mL) range, making them suitable for quantifying trace levels of vitamin E metabolites. nih.govmadbarn.com Method validation ensures linearity, accuracy, precision, and stability, adhering to regulatory guidelines for bioanalytical methods. mdpi.com

Table 1: Example Parameters for LC-MS/MS Quantification of Vitamin E Metabolites

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 (e.g., Waters ACQUITY BEH C18, 1.7 µm) | nih.govmadbarn.com |

| Mobile Phase | Gradient of water and methanol, often with 0.1% acetic or formic acid | mdpi.comnih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | N/A |

| Mass Spectrometry | ||

| Ionization Source | ESI or APCI, positive or negative mode | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Internal Standard | Deuterated analogue (e.g., d6-α-tocopherol) | mdpi.com |

| Validation | ||

| Limit of Detection | 8–330 pg/mL | nih.govmadbarn.com |

| Linearity Range | 1–3000 ng/mL (analyte dependent) | mdpi.com |

High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) or fluorescence detectors, is a robust and widely used technique for the analysis of vitamin E and its precursors. robertorubino.eu While generally less sensitive than LC-MS/MS, it is an excellent method for assessing the purity of synthesized compounds and for quantifying higher concentration samples. acs.org

Key aspects of HPLC analysis include:

Stationary Phase: Reversed-phase columns (e.g., C18) are most common, separating compounds based on their hydrophobicity. robertorubino.eu Normal-phase chromatography can also be used for separating different isomers. robertorubino.eu

Mobile Phase: A mixture of organic solvents, such as methanol, acetonitrile, or isopropanol, is typically used. researchgate.netresearchgate.net

Detection: UV detection is common, with the wavelength set near the absorbance maximum of the chroman ring (around 292 nm). sielc.com Fluorescence detection offers greater sensitivity and specificity for tocopherols. robertorubino.eu

HPLC is crucial during chemical synthesis to monitor reaction progress and to confirm the purity of the final this compound product.

Table 2: Common HPLC Conditions for Vitamin E Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 or Monolithic RP-18e | robertorubino.euresearchgate.net |

| Column Dimensions | 100-250 mm length, 4.6 mm diameter | researchgate.net |

| Mobile Phase | Methanol/water (e.g., 98:2, v/v) or Methanol/Isopropanol | researchgate.netresearchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | researchgate.net |

| Detector | UV at ~292 nm or Fluorescence | robertorubino.eusielc.com |

Enzymatic Activity Assays

Understanding the biosynthesis of this compound requires assays to measure the activity of the enzymes involved, particularly the methyltransferases. This compound is formed by the methylation of 2-methyl-6-phytylquinol. uni-muenchen.de

A typical enzymatic assay to measure the activity of the relevant S-adenosyl-L-methionine (SAM)-dependent methyltransferase would involve:

Enzyme Source: Preparation of a crude or purified enzyme extract from a biological source known to synthesize tocopherols, such as spinach chloroplasts. uni-muenchen.de

Reaction Mixture: Incubation of the enzyme source with the substrate (2-methyl-6-phytylquinol) and a radiolabeled methyl donor, such as SAM-[Me-¹⁴C]. uni-muenchen.de

Incubation: The reaction is allowed to proceed under optimized conditions of pH, temperature, and time. uni-muenchen.de

Product Separation and Quantification: The reaction is stopped, and the lipids are extracted. The radiolabeled product, [¹⁴C]-2,3-Dimethyl-6-phytylhydroquinone, is separated from the unreacted radiolabeled SAM and other components using techniques like Thin-Layer Chromatography (TLC) or HPLC. uni-muenchen.de

Activity Calculation: The amount of radioactivity incorporated into the product is measured using liquid scintillation counting, and the enzyme activity is calculated (e.g., in picomoles of product formed per minute per milligram of protein).

Furthermore, assays can be designed to study the enzymes that metabolize the phytyl tail of tocopherols and their precursors, such as cytochrome P450 enzymes (e.g., CYP4F2), which initiate side-chain oxidation. nih.govresearchgate.net These assays often use LC-MS/MS to quantify the formation of hydroxylated metabolites. nih.gov

Spectrophotometric and Chromatographic Methods for Enzyme Activity Measurement

The enzymatic reactions leading to and from this compound are catalyzed by specific enzymes located in the plastids of photosynthetic organisms. Quantifying the activity of these enzymes is fundamental to understanding the regulation of tocopherol biosynthesis. The primary enzymes of interest are 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase (MPBQ MT, encoded by the VTE3 gene), which produces the direct precursor to this compound, and tocopherol cyclase (TC, encoded by the VTE1 gene), which cyclizes it to form γ-tocopherol.

Homogentisate (B1232598) Phytyltransferase (HPT/VTE2) Assay: The activity of HPT, which catalyzes the condensation of homogentisic acid (HGA) and phytyl diphosphate (B83284) (PDP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the substrate for VTE3, is often measured using radiolabeled precursors. In a typical assay, protein extracts from plant tissues or heterologously expressed enzyme are incubated with radiolabeled HGA and unlabeled PDP. The reaction products are then extracted with an organic solvent and separated using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The radioactivity of the product spot or peak is quantified by scintillation counting to determine the enzyme's activity.

2-Methyl-6-phytyl-1,4-benzoquinol Methyltransferase (MPBQ MT/VTE3) Assay: The activity of VTE3, which methylates MPBQ to form 2,3-dimethyl-5-phytyl-1,4-benzoquinone (DMPBQ), the oxidized form of the subject compound, can be determined through in vitro assays. These assays utilize MPBQ and a methyl donor, S-adenosylmethionine (SAM). The reaction can be monitored by following the consumption of the substrate or the formation of the product, DMPBQ. Chromatographic techniques, such as HPLC coupled with UV or mass spectrometry detection, are employed to separate and quantify the substrate and product, allowing for the calculation of enzyme activity.

Tocopherol Cyclase (TC/VTE1) Assay: The activity of tocopherol cyclase, the enzyme that directly utilizes the hydroquinone (B1673460) form of DMPBQ, is most commonly measured using a chromatographic approach. The substrate, 2,3-dimethyl-5-phytyl-1,4-hydroquinone (DMPHQ), or a similar analogue like 2,3-dimethyl-5-geranylgeranyl-1,4-hydroquinone (DMGHQ), is incubated with the enzyme source (e.g., chloroplast extracts or recombinant VTE1 protein). The reaction is terminated, and the lipids are extracted. The product, γ-tocopherol (or γ-tocotrienol in the case of DMGHQ), is then separated from the substrate and other lipids by reverse-phase HPLC. Detection is typically achieved using a fluorescence detector, as tocopherols are naturally fluorescent (excitation at ~295 nm, emission at ~330 nm), providing a highly sensitive and specific method for quantification nih.gov.

| Enzyme | Substrate(s) | Product | Analytical Method | Detection Method |

| HPT (VTE2) | Homogentisic acid, Phytyl diphosphate | 2-methyl-6-phytyl-1,4-benzoquinol | TLC, HPLC | Scintillation Counting |

| MPBQ MT (VTE3) | 2-methyl-6-phytyl-1,4-benzoquinol, SAM | 2,3-dimethyl-5-phytyl-1,4-benzoquinone | HPLC | UV, Mass Spectrometry |

| TC (VTE1) | This compound | γ-Tocopherol | HPLC | Fluorescence |

Kinetic Parameter Determination (e.g., Michaelis-Menten Parameters)

Understanding the kinetic properties of the enzymes in the tocopherol biosynthetic pathway is crucial for identifying rate-limiting steps and potential targets for metabolic engineering. The determination of Michaelis-Menten parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provides insight into the enzyme's affinity for its substrate and its catalytic efficiency.

The general approach to determine these parameters involves measuring the initial reaction rate at various substrate concentrations while keeping the concentrations of other substrates and cofactors constant and saturating. The data are then fitted to the Michaelis-Menten equation:

V = ( Vmax [S] ) / ( Km + [S] )

Where V is the initial velocity, Vmax is the maximum velocity, [S] is the substrate concentration, and Km is the Michaelis constant. These parameters are typically determined by non-linear regression analysis of the velocity versus substrate concentration plot.

For the enzymes involved with this compound:

HPT (VTE2): Kinetic analysis would involve varying the concentration of either HGA or PDP while keeping the other substrate at a saturating concentration.

MPBQ MT (VTE3): The Km for MPBQ and SAM can be determined by systematically varying the concentration of one substrate while the other is held constant.

TC (VTE1): The Km for this compound can be measured by assaying enzyme activity across a range of substrate concentrations using the HPLC-based method described previously.

While the enzymes of the tocopherol pathway are known to follow Michaelis-Menten kinetics, comprehensive reports detailing the specific Km and Vmax values for each enzyme from various plant species are not always available in the literature. However, the established methodologies allow for their determination in purified recombinant enzyme systems or partially purified plant extracts. For example, the Km value for S-adenosylmethionine for the related γ-tocopherol methyltransferase has been determined to be in the micromolar range, indicating a high affinity of the enzyme for its methyl donor.

| Parameter | Description | Method of Determination |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. | Varying substrate concentration and measuring initial reaction rates. |

| Vmax (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with the substrate. | Determined from the plateau of the velocity vs. substrate concentration curve. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculated as Vmax / [E]T, where [E]T is the total enzyme concentration. |

Structural Elucidation of Biosynthetic Intermediates

Confirming the chemical structure of biosynthetic intermediates like this compound is a critical step in pathway analysis. This ensures that the proposed biosynthetic steps are correct and provides pure standards for use in enzyme assays and metabolic profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules, including the intermediates of tocopherol biosynthesis. It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR Spectroscopy:

1H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a molecule like this compound, 1H NMR would be used to identify the signals from the aromatic proton, the methyl groups on the aromatic ring, the protons of the phytyl tail, and the hydroxyl protons. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent protons.

13C NMR (Carbon-13 NMR): This method provides information on the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, methyl). For this compound, distinct signals would be expected for the hydroxyl-bearing aromatic carbons, the methyl-substituted aromatic carbons, and the numerous carbons of the phytyl chain.

2D NMR Spectroscopy: To unambiguously assign all the proton and carbon signals, especially for complex molecules with overlapping signals like those with a long phytyl tail, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the connectivity of protons within the phytyl tail.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between non-protonated carbons (like the substituted aromatic carbons) and nearby protons, confirming the substitution pattern of the aromatic ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound and other biosynthetic intermediates can be achieved.

Comparative and Evolutionary Biology of 2,3 Dimethyl 6 Phytylhydroquinone Pathways

Evolutionary Divergence of Tocopherol Biosynthesis Across Kingdoms

The ability to synthesize tocopherols (B72186) is a hallmark of photosynthetic life, suggesting that the pathway co-evolved with oxygenic photosynthesis to counteract oxidative stress. nih.gov The core set of enzymes involved in this process is believed to have originated in cyanobacteria and was subsequently transferred to eukaryotic algae and plants through endosymbiosis. nih.gov

Comparative Genomics of Biosynthetic Enzyme Homologs

Genomic analyses across a wide array of species have revealed a remarkable conservation of the core tocopherol biosynthesis genes, often designated as VTE (Vitamin E deficient). pnas.org Homologs of the key enzymes responsible for the conversion of homogentisate (B1232598) (HGA) and phytyl diphosphate (B83284) (PDP) to tocopherols are readily identifiable in the genomes of cyanobacteria, algae, and plants. nih.govscispace.comfrontiersin.org

The committed step in tocopherol biosynthesis, the condensation of HGA and PDP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), is catalyzed by homogentisate phytyltransferase (HPT), encoded by the VTE2 gene. pnas.orgfrontiersin.org Subsequent methylation and cyclization steps are carried out by a suite of enzymes including 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase (VTE3), tocopherol cyclase (VTE1), and γ-tocopherol methyltransferase (VTE4). pnas.org

While the core pathway is conserved, gene duplication events and subsequent divergence have led to the evolution of enzyme isoforms with potentially specialized functions in different lineages. For instance, in some grasses like barley and wheat, two distinct lineages of HPT, termed HPT1 and HPT2, have been identified, suggesting a duplication event in a common ancestor followed by divergent evolution. researchgate.netnih.gov

The table below provides a comparative overview of the key biosynthetic enzyme homologs involved in the pathway leading to 2,3-dimethyl-6-phytylhydroquinone and beyond.

| Enzyme | Gene Name (Arabidopsis) | Organism | Key Findings |

| Homogentisate Phytyltransferase | VTE2 | Arabidopsis thaliana, Synechocystis sp. PCC 6803, Olea europaea | Highly conserved; catalyzes the first committed step in tocopherol biosynthesis. scispace.comfrontiersin.orgresearchgate.netfrontiersin.org |

| 2-Methyl-6-phytyl-1,4-benzoquinol Methyltransferase | VTE3 | Arabidopsis thaliana, Arachis hypogaea | Catalyzes the methylation of MPBQ to 2,3-dimethyl-6-phytyl-1,4-benzoquinol. nih.govebi.ac.uk |

| Tocopherol Cyclase | VTE1 | Arabidopsis thaliana, Zea mays, Synechocystis sp. PCC 6803 | Catalyzes the cyclization of phytyl quinol intermediates; activity is evolutionarily conserved between plants and cyanobacteria. nih.govoup.compnas.org |

| γ-Tocopherol Methyltransferase | VTE4 | Arabidopsis thaliana, Capsicum annuum | Responsible for the final methylation step to produce α-tocopherol. nih.govnih.govuniprot.org |

Differences in Subcellular Localization of Pathways (e.g., chloroplast vs. cytoplasm)

The biosynthesis of tocopherols is intricately linked to the chloroplast in photosynthetic eukaryotes. nih.govijcmas.com The majority of the enzymes in the pathway are localized within this organelle, specifically at the inner envelope and in plastoglobules. nih.gov This localization is logical, given that the phytyl diphosphate precursor is a product of the plastid-localized methylerythritol 4-phosphate (MEP) pathway and chlorophyll (B73375) degradation, and the primary function of tocopherols is to protect the photosynthetic apparatus from oxidative damage. nih.govnih.gov

However, a key divergence is observed in the initial steps of the pathway. In plants, the synthesis of the aromatic precursor, homogentisic acid (HGA), is a cytosolic process. nih.govfrontiersin.org This necessitates the transport of HGA from the cytoplasm into the chloroplast for the subsequent condensation with PDP. nih.gov In contrast, in cyanobacteria, the entire pathway is believed to be contained within the single cellular compartment.

Furthermore, variations in the subcellular targeting of specific enzymes have been noted. For example, while p-hydroxyphenylpyruvate dioxygenase (HPPD), the enzyme that produces HGA, is cytosolic in Arabidopsis and carrot, it is targeted to the plastids in other species like spinach and maize. frontiersin.org This highlights a degree of evolutionary plasticity in the compartmentalization of the pathway.

The following table summarizes the subcellular localization of the key pathways and enzymes.

| Pathway/Enzyme | Kingdom/Organism Group | Subcellular Localization |

| Homogentisate (HGA) Synthesis | Plants | Cytoplasm nih.govfrontiersin.org |

| Phytyl Diphosphate (PDP) Synthesis | Plants, Algae | Chloroplast (MEP pathway) nih.govnih.gov |

| Tocopherol Core Biosynthesis (HPT, VTE3, VTE1, VTE4) | Plants, Algae | Chloroplast (Inner envelope, Plastoglobules) nih.govijcmas.com |

| p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Arabidopsis, Carrot | Cytoplasm frontiersin.org |

| p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Spinach, Maize | Plastid frontiersin.org |

Phylogenetic Analysis of Key Enzymes Associated with this compound

Phylogenetic analyses of the core enzymes in the tocopherol biosynthetic pathway provide valuable insights into their evolutionary history and relationships across different species. These studies generally support the hypothesis of a cyanobacterial origin for the pathway, with subsequent vertical inheritance and diversification in eukaryotic lineages.

Homogentisate Phytyltransferase (HPT/VTE2): Phylogenetic trees of HPT consistently show a clear separation between cyanobacterial, monocot, and dicot sequences. scispace.com This suggests that the gene has been evolving independently in these lineages following the primary endosymbiotic event. Studies on Triticeae and Avenidae have revealed the presence of two distinct HPT lineages, HPT1 and HPT2, indicating a gene duplication event in their common ancestor. researchgate.netnih.gov

2-Methyl-6-phytyl-1,4-benzoquinol Methyltransferase (VTE3): Phylogenetic analysis of VTE3 also demonstrates a divergence between monocot and dicot species. frontiersin.org In the cultivated peanut (Arachis hypogaea), which is an allotetraploid, two distinct VTE3 genes have been identified, one from the A-genome donor (A. duranensis) and the other from the B-genome donor (A. ipaënsis), highlighting the retention and evolution of duplicated genes following polyploidization events. nih.govjstshuichan.com

Tocopherol Cyclase (VTE1): The evolutionary conservation of VTE1 function between cyanobacteria and plants is a strong indicator of its ancient origins. nih.gov Despite this functional conservation, sequence analysis reveals a highly conserved C-terminal domain in plant VTE1 proteins that is absent in their cyanobacterial counterparts, suggesting the acquisition of novel regulatory or functional properties during the evolution of land plants. nih.gov

The phylogenetic relationships of these key enzymes underscore a pattern of vertical inheritance from a cyanobacterial ancestor, followed by lineage-specific duplications and functional diversification. This evolutionary trajectory has allowed for the fine-tuning of tocopherol biosynthesis to meet the specific physiological needs of different organisms in diverse environments.

Future Directions and Emerging Research Frontiers

Identification and Characterization of Unelucidated Pathway Components

While the core enzymatic steps leading to the formation of 2,3-Dimethyl-6-phytylhydroquinone from homogentisate (B1232598) (HGA) and phytyl diphosphate (B83284) (PDP) are well-established, the precise origins and regulation of its precursors are not fully elucidated. frontiersin.org A key area of future research lies in identifying and characterizing the enzymes responsible for the complete liberation of phytol (B49457) from chlorophyll (B73375) for its subsequent conversion to PDP. frontiersin.org Although it is known that phytol is derived from chlorophyll degradation, the specific hydrolases that cleave the phytol tail from the chlorophyll molecule remain largely a mystery. frontiersin.org

Furthermore, the regulation of the tocopherol biosynthetic pathway, and by extension the availability of this compound, is complex and varies between different plant tissues and species. mdpi.comfrontiersin.org For instance, studies on citrus fruits have shown that while the expression of certain genes involved in the pathway increases in the flavedo (the colored outer skin) during maturation, they may decrease or remain stable in the pulp. frontiersin.org This suggests the presence of tissue-specific regulatory factors and uncharacterized transport mechanisms that govern the flux of intermediates. Future research will likely focus on identifying these regulatory proteins and transporters, which could be pivotal for engineering plants with enhanced Vitamin E content.

Advanced Mechanistic Studies Using In Silico and Structural Biology Approaches

The application of in silico and structural biology methods offers a promising avenue for gaining deeper insights into the enzymatic reactions central to the this compound pathway. Techniques such as molecular dynamics simulations can predict the behavior of substrates within enzyme active sites, providing a virtual window into the catalytic process. frontiersin.org For example, in silico evaluations of enzymatic tunnels have been successfully used to understand the biotransformation of α-tocopherol esters by lipases, a process that shares mechanistic principles with the enzymes in the tocopherol biosynthetic pathway. frontiersin.orgnih.gov

These computational approaches can be powerfully combined with experimental techniques. A combined in vitro and in silico study on the α-tocopherol transfer protein (α-TTP) successfully determined the molecular basis of its selectivity for α-tocopherol and even engineered a mutant protein with altered binding preferences. semanticscholar.org Similar integrated approaches could be applied to key enzymes in the this compound pathway, such as homogentisate phytyltransferase (HPT), which catalyzes the condensation of HGA and PDP. mdpi.com By elucidating the three-dimensional structures of these enzymes and modeling their interactions with substrates and inhibitors, researchers can identify critical amino acid residues and develop strategies for enzyme engineering to enhance catalytic efficiency or alter substrate specificity.

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to build a comprehensive, system-level understanding of the this compound biosynthetic pathway. nih.gov The integration of these large datasets, often referred to as multi-omics, can reveal intricate regulatory networks and identify novel genes and metabolites associated with the pathway. researchgate.netwur.nl

Recent studies have demonstrated the power of multi-omics in plant biology. For instance, integrated analyses of transcriptomics, proteomics, and metabolomics have begun to unravel how phytochromes, which are plant photoreceptors, regulate the biosynthesis of tocopherols (B72186) in response to light signals. mdpi.comresearchgate.net Such studies can pinpoint key regulatory genes and signaling molecules that modulate the flow of precursors into the tocopherol pathway. mdpi.com

Future research will likely involve the application of sophisticated computational tools, such as PathIntegrate, to model and interpret multi-omics data from various plant species and under different environmental conditions. nih.gov This will enable the construction of predictive models of the this compound pathway, facilitating the design of metabolic engineering strategies for the biofortification of crops with Vitamin E. mdpi.commdpi.com By understanding the complete network of interactions that govern the synthesis of this vital compound, scientists can move closer to developing more nutritious and stress-resilient plants.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Microwave-assisted | InCl₃, CH₂Cl₂ | 63 | >95% | |

| Acid-catalyzed isomerization | H₃PO₄, acetic acid | 45–55 | 85–90% | |

| Base-mediated cyclization | NaOH, ethanol | 30–40 | 80–85% |

Key Considerations:

- Catalyst selection : InCl₃ minimizes side reactions compared to corrosive acids .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound, and what parameters ensure accurate quantification?

Methodological Answer:

High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are essential. For NMR, ¹H and ¹³C spectra should be cross-validated with X-ray crystallography to resolve structural ambiguities, as demonstrated for quinoline derivatives .

Q. Table 2: Analytical Parameters

| Technique | Key Parameters | Detection Limit | Reference |

|---|---|---|---|

| HPLC | C18 column, 80:20 MeOH/H₂O, 1 mL/min | 0.1 µg/mL | |

| HRMS | ESI+, m/z 300–1000 | 0.01 ppm | |

| ¹H NMR | 500 MHz, CDCl₃ | 0.1 µmol |

Validation Protocol:

- Isotopic labeling : Use deuterated solvents to confirm peak assignments .

- Spike-and-recovery : Validate HPLC accuracy with spiked standards (RSD <2%) .

Advanced: How can computational modeling predict the reactivity and regioselectivity of this compound in complex reaction systems?

Methodological Answer:

Density functional theory (DFT) calculations and molecular dynamics simulations can model electron-density distributions and transition states. For example, π–π stacking interactions in quinoline derivatives (centroid distance: 3.94 Å) were computationally validated to explain regioselective dimerization .

Steps for Modeling:

Geometry optimization : Use Gaussian 09 with B3LYP/6-31G(d) basis set.

Transition-state analysis : Identify energy barriers for methyl-group migration.

Solvent effects : Include implicit solvent models (e.g., PCM for CH₂Cl₂) .

Data Contradiction Analysis:

- If experimental yields deviate >10% from predictions, re-evaluate steric effects of the phytyl group using MMFF94 force fields .

Advanced: What strategies resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) for this compound derivatives?

Methodological Answer:

Discrepancies often arise from tautomerism or crystallographic packing effects. For example, X-ray structures of dihydroquinolinones revealed intermolecular N–H···N hydrogen bonds (2.1 Å) that alter NMR shifts in solution .

Resolution Workflow:

2D NMR : Perform NOESY or HSQC to assign proton-carbon correlations.

Crystallography : Compare solution-state NMR with solid-state X-ray data .

Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism).

Case Study:

- A 0.3 ppm deviation in ¹³C NMR for a methyl group was traced to crystal-packing-induced distortion, resolved via DFT-calculated chemical shifts .

Advanced: How does the phytyl side chain influence the antioxidant mechanism of this compound compared to non-alkylated analogs?

Methodological Answer:

The phytyl chain enhances lipid solubility, enabling membrane penetration. Electron paramagnetic resonance (EPR) studies on similar hydroquinones show that alkylation reduces oxidation potential by 0.2 V, favoring radical scavenging in hydrophobic environments .

Experimental Design:

- Kinetic assays : Compare HAT (hydrogen atom transfer) rates in liposomal vs. aqueous systems.

- DFT analysis : Calculate O–H bond dissociation energies (BDEs) for alkylated vs. non-alkylated forms.

Data Interpretation:

- Contradictory IC₅₀ values in literature may arise from solvent polarity; use standardized DPPH/ABTS protocols in anhydrous DMSO .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability is pH-dependent: the compound degrades rapidly at pH >8 due to deprotonation of the hydroquinone moiety. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days in argon-packed vials .

Q. Table 3: Stability Data

| Condition | Degradation Rate (k, day⁻¹) | Half-life (days) | Reference |

|---|---|---|---|

| pH 3, 25°C | 0.002 | 346 | |

| pH 7, 40°C | 0.015 | 46 | |

| pH 10, 25°C | 0.12 | 5.8 |

Mitigation Strategies:

- Store at -20°C under inert gas.

- Avoid metal contaminants that catalyze oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.